molecular formula C17H17F3N2O B608322 KDS2010 CAS No. 1894207-44-3

KDS2010

货号: B608322
CAS 编号: 1894207-44-3
分子量: 322.32 g/mol
InChI 键: XCUXYNYVUMLDKH-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KDS2010 is a recently developed potent, selective, and reversible inhibitor of monoamine oxidase-B (MAO-B). This enzyme is located in the outer mitochondrial membrane of astrocytes and is responsible for the oxidative deamination of biogenic amines, including dopamine. This compound has shown significant potential as a therapeutic candidate for neurodegenerative diseases, particularly Parkinson’s disease, due to its high potency, specificity, and bioavailability .

化学反应分析

反应类型: KDS2010 主要经历与其作为 MAO-B 抑制剂的作用相关的反应。这些反应包括:

常用试剂和条件: this compound 的合成涉及 α-氨基酰胺衍生物等试剂以及特定的催化剂,以促进联苯部分的形成。 反应条件经过精心控制以确保最终产物的高产率和纯度 .

主要形成的产物: this compound 合成形成的主要产物是该化合物本身,它表现出作为 MAO-B 抑制剂的高效力和选择性。 主要副产物通常通过纯化过程去除,以确保该化合物的有效性和安全性 .

科学研究应用

Therapeutic Applications

A. Parkinson's Disease

KDS2010 has shown promising results in preclinical studies as a therapeutic candidate for Parkinson's disease. Key findings from various studies include:

  • Potency and Efficacy : this compound demonstrated superior potency and specificity compared to traditional irreversible MAO-B inhibitors like selegiline. In animal models, it significantly alleviated motor deficits associated with Parkinson's disease, showcasing neuroprotective and anti-neuroinflammatory effects in the nigrostriatal pathway .
  • Pharmacokinetics : The compound exhibited high bioavailability (>100%) and effective blood-brain barrier permeability, making it a viable candidate for clinical use .
  • Safety Profile : In non-human primate studies, this compound displayed virtually no toxicity or adverse side effects, further supporting its potential as a safe treatment option .
StudyModelKey Findings
Park et al. (2020)MPTP mouse modelSignificant recovery from parkinsonism; superior to selegiline
Kim et al. (2021)6-hydroxydopamine modelAlleviated motor dysfunction; high bioavailability
Lee et al. (2022)A53T α-synuclein modelNeuroprotective effects observed

B. Neuropathic Pain

This compound has also been investigated for its analgesic properties in neuropathic pain models:

  • Mechanism of Action : The compound was found to reduce tactile hypersensitivity induced by paclitaxel, suggesting its effectiveness in managing chemotherapy-induced neuropathic pain .
  • Anti-inflammatory Effects : this compound reduced levels of reactive oxygen species and inhibited inflammatory pathways in spinal cord neurons, contributing to pain relief .
StudyModelKey Findings
Zhang et al. (2022)Spinal nerve ligation modelEnhanced mechanical thresholds; reduced ROS production
Lee et al. (2022)Paclitaxel-induced modelSignificant reduction in tactile hypersensitivity

C. Rheumatoid Arthritis

Recent studies have explored the anti-inflammatory effects of this compound in rheumatoid arthritis models:

  • Clinical Score Improvement : In collagen-induced arthritis mice, this compound administration led to significant reductions in clinical scores and paw thickness, indicating its potential to ameliorate joint inflammation .
  • Cytokine Modulation : The treatment resulted in decreased levels of pro-inflammatory cytokines like TNF-α, further supporting its role in managing inflammatory conditions .
StudyModelKey Findings
Kim et al. (2022)Collagen-induced arthritis modelReduced paw thickness; lower TNF-α levels

作用机制

KDS2010 通过选择性抑制 MAO-B 的催化活性发挥作用。这种抑制阻止了多巴胺和其他生物胺的氧化脱氨作用,导致这些神经递质在大脑中的含量增加。 该化合物的可逆抑制机制使其能够与 MAO-B 相互作用,而不会永久性地失活该酶,这有助于其安全性及有效性 .

分子靶标和通路: this compound 主要靶向星形胶质细胞中的 MAO-B,在那里它抑制该酶的活性并通过腐胺降解途径减少 γ-氨基丁酸 (GABA) 的合成。 这种 GABA 合成的减少减轻了对多巴胺能神经元的强直抑制,导致多巴胺合成和释放增加 .

相似化合物的比较

KDS2010 由于其高效力、选择性和可逆抑制机制,在 MAO-B 抑制剂中独树一帜。 与其他 MAO-B 抑制剂(如司来吉兰和拉萨吉兰)相比,this compound 在帕金森病的动物模型中表现出优越的神经保护和抗神经炎症作用 .

类似化合物:

This compound 独具的高效力、选择性和可逆抑制的组合使其成为进一步研究和开发治疗神经退行性疾病的有前景的候选者。

生物活性

KDS2010 is a novel reversible inhibitor of monoamine oxidase B (MAO-B), which has garnered attention for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease (PD). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on neuroinflammation, and implications for treatment.

This compound functions primarily by inhibiting MAO-B, an enzyme that degrades neurotransmitters and is implicated in the pathophysiology of neurodegenerative diseases. The selective inhibition of MAO-B by this compound leads to a reduction in reactive oxygen species (ROS) production and alleviates neuroinflammatory processes. This results in improved synaptic transmission and cognitive functions.

Key Mechanisms:

  • Reduction of GABA Levels: this compound significantly lowers astrocytic GABA levels, which are often elevated in neurodegenerative conditions. This reduction is linked to improved cognitive functions and memory recovery in animal models .
  • Anti-inflammatory Effects: The compound mitigates astrogliosis and microgliosis, thereby reducing neuroinflammation associated with conditions like AD and PD .
  • Neuroprotective Effects: this compound enhances neuronal survival by blocking the detrimental effects of excessive GABA and ROS on neuronal health .

Animal Studies

Multiple studies have demonstrated the efficacy of this compound in various animal models:

  • Alzheimer's Disease Models: In APP/PS1 mice, long-term administration of this compound resulted in:
    • Significant improvement in memory impairments.
    • Reduction in astrocytic reactivity as evidenced by decreased GFAP expression.
    • Enhanced synaptic plasticity and learning capabilities .
  • Parkinson's Disease Models: In MPTP-induced PD models:
    • This compound treatment alleviated motor deficits and restored normal behavioral patterns.
    • The compound demonstrated superior efficacy compared to traditional irreversible MAO-B inhibitors like selegiline .
  • Neuropathic Pain Models: In spinal nerve ligation-induced neuropathic pain studies:
    • This compound effectively reduced pain responses by modulating the BDNF/TrkB/NR2B signaling pathway, indicating its potential for pain management .

Pharmacokinetics and Safety Profile

This compound has been characterized through various pharmacokinetic studies, showing:

  • High Bioavailability: Greater than 100%, indicating efficient absorption and distribution.
  • Lack of Food Effect: Consistent pharmacokinetic profile regardless of food intake.
  • Safety: Demonstrated low toxicity levels in non-human primates with favorable tolerability profiles for both young adults and elderly populations .

Case Studies

Several clinical trials are underway to evaluate the efficacy of this compound in humans:

  • A Phase 2 clinical trial is currently recruiting participants to assess the safety and efficacy of this compound in patients with mild cognitive impairment due to Alzheimer’s disease. Initial findings suggest promising outcomes related to cognitive enhancement and safety .

Summary Table of Key Findings

Study TypeModelKey FindingsReference
Animal StudyAPP/PS1 MiceMemory improvement; reduced astrogliosis
Animal StudyMPTP PD ModelAlleviated motor deficits; superior to selegiline
Neuropathic Pain StudySpinal Nerve LigationReduced pain responses; modulated BDNF signaling
Clinical TrialAlzheimer’s PatientsSafety and cognitive enhancement; ongoing trial

属性

CAS 编号

1894207-44-3

分子式

C17H17F3N2O

分子量

322.32 g/mol

IUPAC 名称

(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide

InChI

InChI=1S/C17H17F3N2O/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20/h2-9,11,22H,10H2,1H3,(H2,21,23)/t11-/m0/s1

InChI 键

XCUXYNYVUMLDKH-NSHDSACASA-N

SMILES

C[C@H](NCC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1)C(N)=O.OS(=O)(C)=O

手性 SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F

规范 SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

KDS-2010;  KDS 2010;  KDS2010

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KDS2010
Reactant of Route 2
Reactant of Route 2
KDS2010
Reactant of Route 3
Reactant of Route 3
KDS2010
Reactant of Route 4
KDS2010
Reactant of Route 5
Reactant of Route 5
KDS2010
Reactant of Route 6
Reactant of Route 6
KDS2010

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。